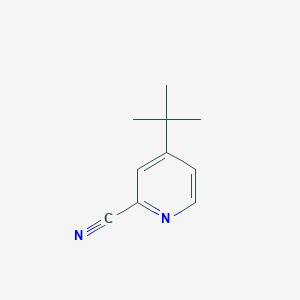

4-tert-Butylpyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPVBTOAETZTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560838 | |

| Record name | 4-tert-Butylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42205-73-2 | |

| Record name | 4-tert-Butylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Retrosynthetic Analysis & Mechanistic Rationale

Title: Synthesis of 4-tert-Butylpyridine-2-carbonitrile: A Comprehensive Technical Guide

Introduction this compound (CAS: 42205-73-2) is a highly valued building block in the development of pharmaceuticals, agrochemicals, and advanced functional materials[1]. The presence of the tert-butyl group at the C4 position provides significant steric bulk and lipophilicity, while the C2-nitrile group serves as a versatile handle for downstream transformations into amines, amides, tetrazoles, and other heterocycles. Direct C-H cyanation of unbiased pyridines often suffers from poor regioselectivity and requires harsh conditions[2]. Therefore, the most reliable, field-proven method for synthesizing this compound is the modified Reissert-Henze reaction. This approach leverages the transient activation of a pyridine N-oxide to direct nucleophilic cyanide attack exclusively to the C2 position[3].

The synthesis is divided into two distinct, self-validating stages:

-

N-Oxidation: The starting material, 4-tert-butylpyridine, is oxidized to 4-tert-butylpyridine N-oxide. The N-oxide moiety is critical; it activates the pyridine ring by withdrawing electron density from the C2 and C4 positions, making them susceptible to nucleophilic attack[3]. Because the C4 position is sterically blocked by the tert-butyl group, regioselectivity is inherently forced toward the C2 position.

-

Reissert-Henze Cyanation: The N-oxide is treated with an acylating agent (e.g., dimethylcarbamoyl chloride) to form a highly electrophilic N-acyloxypyridinium intermediate[3]. Subsequent nucleophilic attack by trimethylsilyl cyanide (TMSCN) yields a dihydropyridine adduct, which rapidly undergoes rearomatization via the elimination of the activating group, yielding the target 2-carbonitrile[3].

Causality in Reagent Selection: While meta-chloroperoxybenzoic acid (m-CPBA) is a standard laboratory oxidant, it generates meta-chlorobenzoic acid as a byproduct, which can be difficult to separate from basic pyridine derivatives without tedious acid-base extractions. From a process chemistry perspective, the Urea-Hydrogen Peroxide (UHP) and phthalic anhydride system is highly recommended. This method is exceptionally safe, scalable, and has been documented to yield 4-tert-butylpyridine N-oxide in up to 93% yield[4].

For the cyanation step, TMSCN is preferred over alkali cyanides (KCN/NaCN) because it is fully soluble in organic solvents, enabling anhydrous conditions that prevent the competitive hydrolysis of the N-acyloxypyridinium intermediate[3]. Furthermore, dimethylcarbamoyl chloride is selected over benzoyl chloride because its byproduct (dimethylcarbamic acid) readily decarboxylates or washes out, streamlining downstream purification[3].

Section 2: Quantitative Data & Reagent Comparison

Table 1: Comparison of N-Oxidation Conditions for Pyridine Derivatives

| Method | Reagents | Yield Range | Advantages | Disadvantages |

| UHP / Anhydride | UHP, Phthalic Anhydride, CH₂Cl₂ | 88–93% | Safe, scalable, byproducts easily removed via filtration/mild wash[5]. | Heterogeneous mixture requires vigorous stirring. |

| Peracid | m-CPBA, CH₂Cl₂, 0 °C to RT | 85–95% | Fast kinetics, reliable, homogeneous reaction. | Shock-sensitive at scale; m-CBA byproduct removal is tedious. |

| Aqueous Peroxide | 30% H₂O₂, AcOH, 70 °C | 60–80% | Highly cost-effective, green atom economy. | Harsh conditions; requires extended heating; lower yields. |

Table 2: Comparison of Cyanating Systems for the Reissert-Henze Reaction

| Activating Agent | Cyanide Source | Solvent | Yield Range | Causality / Notes |

| Dimethylcarbamoyl chloride | TMSCN | CH₂Cl₂ | 80–92% | Forms highly electrophilic intermediate; byproduct washes out easily[3]. |

| Benzoyl chloride | TMSCN | CH₂Cl₂ | 75–85% | Standard classical method; benzoic acid byproduct can complicate purification[3]. |

| Trifluoroacetic anhydride | KCN (aq) | CH₂Cl₂/H₂O | 50–70% | Biphasic system; lower yield due to competitive hydrolysis of the activated complex. |

Section 3: Mechanistic Pathway Visualization

Fig 1: Reissert-Henze synthesis workflow for this compound.

Section 4: Step-by-Step Experimental Protocols

Safety Note: Cyanide compounds (TMSCN) are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[3].

Protocol A: Synthesis of 4-tert-Butylpyridine N-oxide Self-Validating System: The conversion of the basic pyridine to the N-oxide drastically increases the polarity of the molecule. Thin Layer Chromatography (TLC) monitoring ensures complete consumption of the starting material before proceeding, preventing unreacted pyridine from interfering with the cyanation step.

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylpyridine (10.0 g, 74.0 mmol) in 150 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add Urea-Hydrogen Peroxide (UHP) adduct (24.3 g, 259 mmol, 3.5 equiv) to the solution. The mixture will remain heterogeneous[5].

-

Activation: Slowly add phthalic anhydride (16.4 g, 111 mmol, 1.5 equiv) in portions over 15 minutes to control any mild exotherm[5].

-

Reaction: Stir the suspension vigorously at room temperature for 12–16 hours.

-

Validation (TLC): Monitor the reaction via TLC (Eluent: 10% MeOH in CH₂Cl₂). The starting material (Rf ~ 0.8) should completely disappear, replaced by a highly polar baseline spot (Rf ~ 0.2) corresponding to the N-oxide.

-

Workup: Filter the mixture to remove the precipitated phthalic acid and unreacted UHP. Wash the filtrate with saturated aqueous NaHCO₃ (2 × 100 mL) to remove residual acid, followed by brine (100 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-tert-butylpyridine N-oxide as a pale yellow solid/oil (typical yield: 90-93%)[4]. This intermediate is sufficiently pure for the next step.

Protocol B: Reissert-Henze Cyanation to this compound Self-Validating System: The rearomatization step drives the reaction forward, releasing volatile byproducts. The success of the reaction is validated by the return of the non-polar characteristic on TLC and the distinct appearance of the product mass in GC-MS.

-

Setup: Purge a 250 mL two-neck round-bottom flask with argon. Dissolve the 4-tert-butylpyridine N-oxide (10.0 g, 66.1 mmol) in 100 mL of anhydrous CH₂Cl₂.

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (9.8 g, 99.2 mmol, 1.5 equiv) to the solution via syringe[3]. Stir for 5 minutes at room temperature.

-

Activation: Dropwise, add dimethylcarbamoyl chloride (10.6 g, 99.2 mmol, 1.5 equiv) via syringe[3].

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (40 °C) for 12 hours. The formation of the N-carbamoyloxypyridinium intermediate is followed by immediate nucleophilic attack and elimination.

-

Validation (In-Process): Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and check via GC-MS. The target molecular ion (m/z = 160) should be the dominant peak[6].

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding 50 mL of 10% aqueous K₂CO₃ solution (CAUTION: Perform in a fume hood to safely neutralize any unreacted TMSCN). Stir for 30 minutes.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, 8:2) to afford this compound as a clear to pale-yellow liquid[1].

References

-

2-Pyridinecarbonitrile, 4-(1,1-dimethylethyl)- | CymitQuimica | 1

-

Application Notes and Protocols: Synthesis of 2-Cyanopyridine from Pyridine N-oxide | Benchchem | 3

-

Selective, mild and safe N-oxidation of N-heteroaromatic compounds | ResearchGate | 5

-

Aldrichimica Acta 26, 1993 | Sigma-Aldrich | 4

-

This compound | 42205-73-2 | ChemicalBook | 6

-

Unified ionic and radical C-4 alkylation and arylation of pyridines | PMC / NIH | 2

-

C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics | D-NB.info |

Sources

- 1. CAS 42205-73-2: 2-Pyridinecarbonitrile, 4-(1,1-dimethyleth… [cymitquimica.com]

- 2. Unified ionic and radical C-4 alkylation and arylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 42205-73-2 [chemicalbook.com]

Technical Guide: Solubility Profile & Solvent Engineering for 4-tert-Butylpyridine-2-carbonitrile

[1]

Executive Summary

4-tert-Butylpyridine-2-carbonitrile (CAS: 104513-33-3) represents a critical intermediate in the synthesis of functionalized bipyridine ligands and a specialized additive in electrochemical systems. Unlike its liquid parent, 4-tert-butylpyridine (TBP), the introduction of the nitrile moiety at the C2 position alters the crystal lattice energy, typically resulting in a low-melting solid or viscous oil depending on purity.

This guide addresses the solubility gap in current literature. While exact quantitative data (

Physicochemical Profile & Structural Logic[1]

To understand the solubility of this molecule, one must analyze the competition between its two dominant functional groups.

Structural Conflict[1]

-

The Hydrophobic Tail (4-tert-butyl): A bulky, non-polar alkyl group that drives solubility in non-polar organic solvents and disrupts water hydrogen bonding networks.

-

The Polar Head (2-carbonitrile): An electron-withdrawing nitrile group that introduces a significant dipole moment (

D) and acts as a weak hydrogen bond acceptor.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Predicted Physical State

While 4-tert-butylpyridine is a liquid (mp -40°C), the 2-carbonitrile derivative possesses higher lattice energy due to dipole-dipole stacking.

-

State: Low-melting solid or semi-solid oil (at RT).

-

Implication: Dissolution is not just mixing (liquid-liquid) but requires overcoming the crystal lattice energy (solid-liquid), making solvent choice critical for recrystallization vs. complete solvation.

Solubility Mechanics & Solvent Compatibility[1]

The following categorization is based on "Like Dissolves Like" principles and empirical data from bipyridine synthesis workups where this compound is the key intermediate.

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces match the aromatic ring; moderate polarity matches the nitrile. | Extraction, Synthesis |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High | Dipole-dipole interactions stabilize the nitrile group. | DSSC Electrolytes, Nucleophilic Substitution |

| Ethers | THF, Diethyl Ether | Good | Ether oxygen coordinates weakly; alkyl chains match the t-butyl group. | Grignard Reactions, Lithiation |

| Esters | Ethyl Acetate | Good | Balanced polarity. | Chromatography (Mobile Phase) |

| Alcohols | Ethanol, Methanol | Moderate to High | Soluble, but protic nature may interfere with specific catalytic cycles. | Recrystallization (Hot) |

| Alkanes | Hexane, Pentane, Heptane | Low (Cold) / Moderate (Hot) | The nitrile polarity resists dissolution in pure alkanes at RT. | Purification (Recrystallization) |

| Water | Water | Insoluble | Hydrophobic effect of the t-butyl group dominates. | Phase Separation (Aqueous Wash) |

The "Recrystallization Window"

The most effective purification method relies on the temperature-dependent solubility in alkanes.

-

At 60°C: The thermal energy overcomes the nitrile-nitrile dipole interactions, allowing the t-butyl group to solvate the molecule in Heptane/Hexane.

-

At 0°C: The lattice energy dominates, forcing the compound to crash out as crystals, while impurities remain in solution.

Experimental Protocols (Self-Validating Systems)

Since batch-specific purity affects solubility, you must validate the solubility limit for your specific application. Do not rely solely on literature values.

Protocol A: Gravimetric Solubility Determination

Use this when exact saturation limits (

-

Preparation: Dry a 20 mL scintillation vial and weigh it (

). -

Saturation: Add 100 mg of this compound to the vial.

-

Titration: Add the target solvent in 100

L increments while sonicating at 25°C. -

Equilibrium: Once dissolved, add excess solid until a precipitate persists. Cap and stir for 4 hours.

-

Filtration: Filter the supernatant through a 0.22

m PTFE syringe filter into a pre-weighed vial ( -

Evaporation: Evaporate solvent under vacuum (Rotovap) or nitrogen stream until mass is constant.

-

Calculation:

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

Protocol B: Purification via Solvent Switching

Use this to purify crude material synthesized via cyanating agents.

-

Dissolution: Dissolve crude oil/solid in minimal hot Ethanol (60°C).

-

Precipitation: Add hot Water dropwise until turbidity (cloudiness) just appears.

-

Re-solvation: Add one drop of Ethanol to clear the solution.

-

Crystallization: Allow to cool slowly to RT, then 4°C.

-

Validation: Check purity via TLC (Hexane:EtOAc 8:2). The product should be a single spot (

).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection based on the functional requirement of the experiment.

Applications & Strategic Solvent Use

Dye-Sensitized Solar Cells (DSSC)

In DSSC research, pyridine derivatives are used to suppress the dark current by adsorbing onto the

-

Solvent: Acetonitrile or Methoxypropionitrile.

-

Concentration: Typically 0.1 M to 0.5 M.

-

Critical Note: The 2-carbonitrile group reduces the basicity of the pyridine nitrogen compared to standard TBP. This alters the adsorption kinetics. Ensure the solvent is strictly anhydrous (

ppmngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Synthesis of Bipyridines

This molecule is often dimerized to form 4,4'-di-tert-butyl-2,2'-bipyridine.

-

Reaction Solvent: Toluene or DMF (high boiling points for reflux).

-

Extraction: The product is extracted out of the aqueous quench using Dichloromethane . The 2-carbonitrile precursor is lipophilic enough to partition 99% into the organic phase.

References

-

Nusbaumer, H., et al. (2003). "Co(II/III) Tris(bipyridyl)–Based Redox Electrolyte in Dye-Sensitized Solar Cells." The Journal of Physical Chemistry B, 107(48), 13515–13519. Link

- Context: Establishes the solubility and use of substituted bipyridines and their precursors in nitrile-based solvents.

-

Wang, P., et al. (2003). "Enhance the Performance of Dye-Sensitized Solar Cells by Co-grafting Amphiphilic Sensitizer and Hexadecylmalonic Acid on TiO2 Nanocrystals." The Journal of Physical Chemistry B, 107(51), 14336–14341. Link

- Context: Discusses the role of 4-tert-butylpyridine deriv

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

- Context: Authoritative source for the "Like Dissolves Like" calcul

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: 4-tert-Butylpyridine." Link

- Context: Baseline physicochemical properties of the parent molecule for structural extrapol

The Nitrile-Pyridine Nexus: A Guide to Reactivity, Functionalization, and Therapeutic Utility

Topic: Reactivity of the Nitrile Group on a Pyridine Ring Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyanopyridine scaffold represents a unique intersection of π-deficiency and strong electron-withdrawing capacity. For the medicinal chemist, this moiety is not merely a static structural feature but a versatile reactive handle.[1] This guide dissects the electronic interplay between the pyridine nitrogen and the cyano group, outlining how to exploit this relationship for classical transformations (hydrolysis, reduction) and modern catalytic manifolds (C–H activation, photoredox coupling). We provide validated protocols and mechanistic insights to navigate the competing reactivities of nucleophilic attack versus directed functionalization.

The Electronic Landscape: A "Double-Deficient" System

To understand the reactivity of cyanopyridines, one must first appreciate the compounding electronic effects. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom (dipole ~2.2 D). The addition of a nitrile group—a strong

Positional Isomerism and Reactivity

The position of the nitrile group relative to the pyridine nitrogen dictates the dominant reactive pathway:

-

2-Cyanopyridine (Picolinonitrile): The nitrile carbon is highly electrophilic due to the inductive (

) effect of the adjacent ring nitrogen. However, the C-CN bond is also activated for oxidative addition by transition metals. -

3-Cyanopyridine (Nicotinonitrile): The "meta" relationship disconnects the nitrile from the direct resonance withdrawal of the ring nitrogen, making it the most stable isomer toward nucleophilic attack at the ring carbons, but the nitrile group itself remains reactive.

-

4-Cyanopyridine (Isonicotinonitrile): Exhibits strong resonance withdrawal (

), making the C2/C6 ring positions highly susceptible to nucleophilic attack (Minisci-type radical additions or

Visualizing the Reactivity Flow

The following diagram illustrates the divergent reactivity pathways based on reaction conditions and reagents.

Figure 1: Divergent reactivity manifolds of the cyanopyridine scaffold.

Classical Transformations: Protocols and Mechanisms

Hydrolysis: The Gateway to Amides and Acids

Hydrolysis of cyanopyridines is the primary route to nicotinamide (Vitamin B3) and picolinic acid derivatives.

-

Mechanism: In basic media, the hydroxide ion attacks the nitrile carbon. For 2-cyanopyridine, the reaction is often faster than expected due to the "neighboring group participation" of the pyridine nitrogen, which can coordinate with water or metal cations to deliver the nucleophile.

-

Selectivity: Stopping at the amide requires careful control of pH and temperature. Continued hydrolysis yields the carboxylic acid.

Reduction: Overcoming Catalyst Poisoning

Reducing the nitrile to an amine (aminomethylpyridine) is synthetically valuable but challenging. The pyridine nitrogen often coordinates strongly to heterogeneous catalysts (Pd/C, Raney Ni), "poisoning" the surface and stalling the reaction.

Table 1: Comparison of Reduction Methodologies

| Method | Catalyst | Conditions | Pros | Cons |

| Catalytic Hydrogenation | Pd/C or Raney Ni | H₂ (50 psi), MeOH, Acid Additive | Scalable, clean | Pyridine poisoning requires acid (HCl/AcOH) to protonate the ring N. |

| Hydride Reduction | LiAlH₄ | THF, 0°C to Reflux | High conversion | Poor chemoselectivity (reduces esters/ketones); workup can be messy. |

| Chemical | NaBH₄ / CoCl₂ | MeOH, RT | Mild, selective | Stoichiometric metal waste; Co boride formation. |

Experimental Protocol 1: Catalytic Hydrogenation of 3-Cyanopyridine

Objective: Synthesis of 3-(Aminomethyl)pyridine dihydrochloride.

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 3-cyanopyridine (10 mmol) in methanol (30 mL).

-

Acidification: Add concentrated HCl (22 mmol, 2.2 eq). Crucial Step: Protonating the pyridine nitrogen prevents it from binding to the Pd catalyst sites.

-

Catalyst Addition: Carefully add 10 wt% Pd/C (100 mg) under an argon blanket.

-

Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 40-50 psi. Stir vigorously at room temperature for 4-6 hours.

-

Workup: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric). Concentrate the filtrate to obtain the amine as a dihydrochloride salt.

-

Validation: ¹H NMR (D₂O) should show the disappearance of the aromatic signals shifted by the nitrile and the appearance of a methylene singlet at ~4.2 ppm.

Nucleophilic Additions: Tetrazole Synthesis

The conversion of cyanopyridines to tetrazoles is a cornerstone of medicinal chemistry, providing a lipophilic, metabolically stable bioisostere for the carboxylic acid group (e.g., in Angiotensin II receptor antagonists).

Mechanism of [3+2] Cycloaddition

The reaction between a nitrile and an azide is a dipolar cycloaddition. While traditionally conducted with toxic organotin catalysts or in high-boiling solvents, modern methods utilize Zinc(II) or Cobalt(II) salts to activate the nitrile.

Figure 2: Lewis-acid catalyzed mechanism for tetrazole formation.

Experimental Protocol 2: Zinc-Catalyzed Tetrazole Synthesis

Reference: Demko, Z. P., & Sharpless, K. B. (2001).

-

Reagents: Combine 2-cyanopyridine (5 mmol), Sodium Azide (5.5 mmol), and Zinc Bromide (ZnBr₂, 5 mmol) in water (15 mL) and isopropanol (5 mL).

-

Reaction: Reflux the mixture at 80-90°C for 12-24 hours. Note: ZnBr₂ acts as a Lewis acid to activate the nitrile and stabilizes the tetrazolate intermediate.

-

Workup: Cool to room temperature. Acidify with 3N HCl to pH 1. This protonates the tetrazole (pKa ~4.5) and breaks the Zinc complex.

-

Isolation: The tetrazole often precipitates. If not, extract with Ethyl Acetate.

-

Safety: Warning: Contact with acid releases hydrazoic acid (HN₃), which is highly toxic and explosive. Perform acidification in a well-ventilated fume hood.

Advanced Catalytic Manifolds

C–H Activation: The Nitrile as a Directing Group

The nitrile group can direct transition metals (Pd, Rh, Ru) to the ortho position. However, this is chemically distinct from standard ortho-lithiation.

-

Ortho-Lithiation (The Trap): Attempting to lithiate 2-cyanopyridine with n-BuLi typically results in nucleophilic attack at the nitrile (forming an imine) or the C6 ring position (Chichibabin-type).

-

Solution: Use non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C to achieve deprotonation at C3.

-

-

Pd-Catalyzed C-H Activation: The nitrile nitrogen coordinates to Pd, directing functionalization to the ortho C-H bond.[2] This is effective for arylation and halogenation.

C–CN Bond Activation

Modern catalysis allows the nitrile group to act as a "pseudohalogen," serving as a leaving group in cross-coupling reactions.

-

Decyanation: Reductive cleavage of the C-CN bond using Ni or Pd catalysts and a hydride source (silanes).

-

Suzuki-Miyaura Coupling: Ni(COD)₂ catalysts can insert into the C-CN bond of cyanopyridines, allowing coupling with aryl boronic acids. This is particularly useful for introducing pyridine rings into complex molecules where halopyridines are unstable or unavailable.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Murphy, J. M., et al. (2007). C-H Activation of Heterocycles. Chemical Reviews, 107(11), 5000-5048. Link

-

Garcia, J. J., et al. (2007). Nickel-Catalyzed C-CN Bond Activation. Journal of the American Chemical Society, 129(20), 6396-6397. Link

-

Schareina, T., et al. (2004). Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Halides. Tetrahedron Letters, 45(43), 7903-7906. Link

-

Reeves, J. T., et al. (2015). Pyridine Poisoning in Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 80(14), 7193-7204. Link

Sources

Navigating the Safety, Handling, and Operational Workflows of Pyridine-2-Carbonitrile Derivatives in Drug Development

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, pyridine-2-carbonitrile (also known as 2-cyanopyridine or picolinonitrile) has emerged as an indispensable intermediate. It is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including anxiolytics like bromazepam, as well as various agrochemicals[1]. However, the cyano-aromatic structure presents distinct toxicological and reactive hazards. This whitepaper outlines the mechanistic causality behind safety protocols and provides self-validating workflows for researchers handling these potent derivatives.

Physicochemical and Toxicological Profiling

Understanding the intrinsic properties of pyridine-2-carbonitrile is paramount for designing safe experimental workflows. The compound is highly reactive under specific conditions and presents severe acute toxicity risks upon exposure.

Table 1: Quantitative Physicochemical and Hazard Data for Pyridine-2-Carbonitrile

| Parameter | Value / Classification | Source |

| CAS Number | 100-70-9 | [1] |

| Purity Standard | > 98% | [1] |

| Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) | [1],[2] |

| Acute Toxicity (Dermal) | Category 3 (H311: Toxic in contact with skin) | [1],[2] |

| Aquatic Toxicity (Fish LC50) | 726 mg/L (96 hr, Pimephales promelas) | [2] |

| Occupational Exposure Limit | ACGIH TLV: 50 ppm (205 mg/m³) TWA | [3] |

Mechanistic Toxicology

Nitriles like pyridine-2-carbonitrile are readily absorbed through the skin, gastrointestinal tract, and respiratory system. The dermal toxicity (Category 3) dictates that standard laboratory PPE is insufficient[1]. The lipophilic nature of the pyridine ring facilitates rapid dermal penetration, carrying the cyano-pharmacophore into systemic circulation. Furthermore, thermal decomposition or reactions with incompatible materials (strong acids, bases, or oxidizers) can liberate highly toxic fumes, including nitrogen oxides (NOx) and carbon monoxide[1].

Operational Workflow and Emergency Response

Workflow for handling pyridine-2-carbonitrile, including emergency spill response pathways.

Self-Validating Experimental Protocol

When utilizing pyridine-2-carbonitrile in synthesis (e.g., nucleophilic substitution or reduction), the protocol must be self-validating. Each step must contain a built-in check to ensure safety and reaction integrity.

Step-by-Step Methodology: Grignard Addition to Pyridine-2-Carbonitrile

Objective : Safe synthesis of a 2-pyridyl ketone derivative via the addition of a Grignard reagent to the cyano group, ensuring zero exposure to aerosolized nitriles.

Phase 1: Environmental Isolation & PPE Verification

-

Procedure : Conduct all handling within a Class II Type B2 chemical fume hood or equivalent local exhaust ventilation[4]. Equip personnel with EN374-compliant butyl rubber gloves, a chemical-resistant apron, and tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US)[2].

-

Causality : Pyridine-2-carbonitrile is classified under Acute Dermal Toxicity Category 3[1]. Standard latex or thin nitrile gloves offer insufficient breakthrough times for prolonged exposure to the solvent vehicles (e.g., THF) used in these reactions, risking systemic toxicity.

-

Validation Check : Inspect gloves for micro-punctures using a pneumatic inflation test prior to handling. Verify fume hood face velocity is ≥100 fpm using an anemometer.

Phase 2: Inert Atmosphere & Reagent Preparation

-

Procedure : Purge the reaction flask with ultra-high purity Argon. Dissolve pyridine-2-carbonitrile in anhydrous tetrahydrofuran (THF) and cool the system to 0°C.

-

Causality : The cyano group is sensitive to moisture, which can prematurely quench the Grignard reagent. Furthermore, ambient oxygen in the presence of ethereal solvents poses a peroxide explosion hazard. Argon is selected over nitrogen due to its higher density, providing a superior protective blanket over the volatile solvent.

-

Validation Check : A positive pressure bubbler must exhibit continuous, slow displacement, confirming the absolute exclusion of atmospheric oxygen.

Phase 3: Controlled Addition & Thermal Regulation

-

Procedure : Add the Grignard reagent dropwise via a pressure-equalizing addition funnel over 45 minutes. Maintain the internal temperature strictly below 5°C.

-

Causality : Nucleophilic attack on the nitrile carbon is highly exothermic. Uncontrolled addition can trigger rapid solvent vaporization, pressurizing the vessel and potentially aerosolizing the toxic nitrile into the laboratory environment[1].

-

Validation Check : Monitor via an internal thermocouple. If the temperature exceeds 5°C, the addition funnel stopcock must be closed immediately to arrest the reaction until thermal equilibrium is restored.

Phase 4: Buffered Quenching & Waste Segregation

-

Procedure : Quench the reaction mixture using saturated aqueous ammonium chloride (

). Never use strong acids (e.g., HCl or -

Causality : Pyridine-2-carbonitrile is strictly incompatible with strong acids and strong bases[1]. Acidic hydrolysis of unreacted nitriles can be violently exothermic and risks the liberation of highly toxic byproducts.

provides a mild, buffered proton source to safely decompose the intermediate imine salt. -

Validation Check : Test the pH of the aqueous layer post-quench; it must remain between 6.0 and 8.0 before phase separation and disposal.

Spill Management and Emergency Response

In the event of a containment breach or accidental spill, immediate and calculated action is required to prevent respiratory and dermal exposure.

-

Evacuation and Ventilation : Evacuate personnel to safe areas and keep people away from and upwind of the spill[2]. Maximize room exhaust ventilation.

-

Containment : Do not use combustible materials to absorb the spill. Sweep dust or absorb liquids using an inert material (such as vermiculite or sand) to collect it into an airtight container, taking care not to disperse dust into the air[4].

-

Decontamination : Wash the area with a mild alkaline solution to neutralize any residual acidic byproducts, followed by copious amounts of water. Dispose of adhered or collected material in accordance with appropriate hazardous waste regulations[2].

References

-

2-Cyanopyridine Safety Data Sheet , Jubilant Ingrevia. 1

-

2-Cyanopyridine SDS, 100-70-9 Safety Data Sheets , ECHEMI. 2

-

TCI AMERICA - Spectrum Chemical , Spectrum Chemical. 4

-

Material Safety Data Sheet (MSDS) , Chemical Bull. 3

Sources

Methodological & Application

Application Notes and Protocols: 4-tert-Butylpyridine-2-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-Butylpyridine-2-carbonitrile, a versatile heterocyclic building block. While specific literature on this compound is emerging, this document outlines its potential applications based on the well-established chemistry of related pyridine and nitrile compounds. The protocols and insights provided are grounded in established synthetic methodologies and are intended to serve as a foundational resource for researchers exploring the utility of this molecule in organic synthesis, materials science, and drug discovery.

Introduction and Physicochemical Properties

This compound is a substituted pyridine derivative that combines the steric bulk of a tert-butyl group at the 4-position with the versatile reactivity of a nitrile group at the 2-position. The tert-butyl group can influence the electronic properties and solubility of the molecule, while the cyano group serves as a valuable synthetic handle for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42205-73-2 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Proposed Synthesis of this compound

The synthesis of this compound can be approached through several established methods for introducing a cyano group onto a pyridine ring. A highly reliable and scalable approach involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-tert-butylpyridine. An alternative, more direct route could involve the cyanation of a 4-tert-butyl-2-halopyridine.

Synthetic Workflow

Application Notes and Protocols: 4-tert-Butylpyridine-2-carbonitrile as a High-Potential Ligand in Coordination Chemistry

Introduction: A Ligand of Untapped Potential

In the vast landscape of coordination chemistry, the design of ligands with tailored steric and electronic properties is paramount for developing novel metal complexes with unique reactivity and function. 4-tert-Butylpyridine-2-carbonitrile stands out as a ligand of significant, yet largely unexplored, potential. Its structure thoughtfully combines three key features: a pyridine nitrogen for metal coordination, a nitrile group at the 2-position capable of acting as a second donor site, and a bulky tert-butyl group at the 4-position.

This unique arrangement suggests that this compound can act as a bidentate, N,N'-chelating ligand, analogous to the celebrated 2,2'-bipyridine (bpy) scaffold that has been a cornerstone of coordination chemistry for over a century[1]. However, the introduction of the tert-butyl and cyano groups imparts distinct characteristics:

-

Steric Influence: The tert-butyl group provides significant steric bulk, which can enhance the solubility of its metal complexes in organic solvents, prevent undesirable intermolecular stacking interactions, and create a specific coordination pocket around the metal center that can influence catalytic selectivity.

-

Electronic Tuning: The cyano group is a potent π-acceptor and a strong-field ligand, which can significantly modulate the electronic structure of the metal center. This, combined with the mild electron-donating nature of the tert-butyl group, allows for fine-tuning of the redox potentials and photophysical properties of the resulting complexes[2][3].

While the coordination chemistry of this specific ligand is not yet extensively documented in peer-reviewed literature, its structural analogy to well-studied 2-cyanopyridine and bipyridine systems allows for the development of robust protocols for its use. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and explore the applications of metal complexes featuring the this compound ligand.

Physicochemical Properties and Safety

A clear understanding of the ligand's properties is the foundation for safe and effective experimentation.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-tert-butyl-2-cyanopyridine | - |

| CAS Number | 42205-73-2 | [4] |

| Molecular Formula | C₁₀H₁₂N₂ | - |

| Molecular Weight | 160.22 g/mol | - |

| Appearance | (Expected) Colorless to pale yellow solid or oil | General Knowledge |

| MDL Number | MFCD03788285 | [4] |

Safety and Handling: As with all pyridine and nitrile-containing compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Nitrile compounds can potentially release cyanide.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Disposal: Dispose of chemical waste in accordance with local and institutional regulations.

Synthesis of the Ligand

The synthesis of this compound is not commonly detailed, but a reliable method can be adapted from established cyanation procedures for aryl halides, such as the Rosenmund-von Braun reaction[5][6][7]. The most logical precursor would be 2-bromo-4-tert-butylpyridine.

Protocol 3.1: Synthesis of this compound

This protocol describes a copper-catalyzed cyanation of 2-bromo-4-tert-butylpyridine.

Materials:

-

2-bromo-4-tert-butylpyridine

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add 2-bromo-4-tert-butylpyridine (1.0 equiv) and copper(I) cyanide (1.5 equiv).

-

Causality: Using an excess of CuCN drives the reaction to completion. The apparatus must be dry as moisture can interfere with the catalytic cycle.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can oxidize the catalyst.

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the starting bromide.

-

Causality: DMF is a polar, high-boiling solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures[5].

-

-

Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

-

Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the dark mixture with toluene and filter through a pad of Celite® to remove insoluble copper salts. Wash the filter cake thoroughly with ethyl acetate. c. Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (3x) and then with brine (1x).

-

Causality: The aqueous washes remove the residual DMF and inorganic byproducts.

-

-

Purification: a. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. b. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The true utility of this compound is realized upon its coordination to a metal center. The following is a generalized protocol for the synthesis of a representative octahedral complex, such as ₂, which is expected to have interesting photophysical and electrochemical properties.

Protocol 4.1: General Synthesis of a Ru(II) Complex

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor complex)

-

This compound (ligand)

-

Ethanol/Water mixture (e.g., 3:1 v/v)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Argon or Nitrogen gas supply

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Reactant Suspension: In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 equiv) and this compound (1.1 equiv) in a 3:1 ethanol/water mixture.

-

Causality: The ethanol/water mixture is a common solvent system for synthesizing ruthenium polypyridyl complexes, as it effectively dissolves the reactants at elevated temperatures. A slight excess of the incoming ligand ensures complete reaction of the precursor.

-

-

Degassing: Degas the suspension by bubbling argon through it for 15-20 minutes. This is crucial to prevent oxidation of the Ru(II) center during heating.

-

Reflux: Heat the mixture to reflux under an inert atmosphere. The color of the solution should change, typically from purple/red to a deep orange or red, indicating ligand exchange. The reaction is usually complete within 4-6 hours.

-

Precipitation of the Counter-ion: a. Cool the reaction mixture to room temperature. b. Add a saturated aqueous solution of NH₄PF₆ in excess. A precipitate should form immediately.

-

Causality: The initial chloride complex is often highly soluble. The hexafluorophosphate (PF₆⁻) salt is typically much less soluble in the reaction medium, allowing for easy isolation of the product via precipitation. c. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

-

Isolation and Purification: a. Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a generous amount of diethyl ether to remove any unreacted ligand and aid in drying. b. The crude product can be recrystallized by dissolving it in a minimum amount of a polar solvent (like acetone or acetonitrile) and slowly diffusing a non-polar solvent (like diethyl ether) into the solution.

Characterization Protocols and Expected Results

Thorough characterization is essential to confirm the structure and purity of the newly synthesized complex.

Spectroscopic Characterization

| Technique | Protocol Summary | Expected Results & Interpretation |

| FT-IR Spectroscopy | Acquire spectrum of the solid complex using KBr pellet or ATR. | Key Diagnostic: A shift of the C≡N stretching frequency. The free ligand should exhibit a ν(C≡N) band around 2230-2240 cm⁻¹. Upon coordination to a metal center, this band is expected to shift to a higher frequency (e.g., 2250-2280 cm⁻¹) due to the donation of electron density from the nitrile nitrogen's lone pair to the metal, strengthening the C≡N bond. A shift to lower frequency can occur with back-bonding, but is less common for σ-donating nitriles[8]. |

| ¹H NMR Spectroscopy | Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆). | Key Diagnostic: Coordination to a metal center induces significant downfield shifts in the signals of the pyridine protons due to the deshielding effect of the metal. The proton adjacent to the pyridine nitrogen (at the 6-position) will show the most pronounced shift. Comparison with the spectrum of the free ligand is crucial[9][10]. |

| UV-Vis Spectroscopy | Prepare a dilute solution (e.g., 10⁻⁵ M) in a spectroscopic grade solvent (e.g., acetonitrile). | Expected Bands: 1. Ligand-Centered (LC) π→π* transitions: Intense bands in the UV region (<350 nm), similar to those of the free ligands[11]. 2. Metal-to-Ligand Charge Transfer (MLCT) bands: Broad, intense bands in the visible region (e.g., 400-550 nm for Ru(II) complexes), which are responsible for the color of the complex. The energy of these bands is sensitive to the electronic properties of the ligand[11][12]. |

Electrochemical Characterization

Protocol 5.2.1: Cyclic Voltammetry (CV)

-

Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/AgNO₃ reference electrode.

-

Solution: Prepare a ~1 mM solution of the complex in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Measurement: Degas the solution with argon. Record the voltammogram, scanning to both positive and negative potentials to observe oxidation and reduction events. Calibrate the potential using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Expected Results & Interpretation:

-

Oxidation: A reversible or quasi-reversible wave corresponding to the Metal(II)/Metal(III) oxidation is expected. The potential of this wave will be influenced by the overall electron-donating/withdrawing character of the ligands.

-

Reduction: One or more reduction waves corresponding to the sequential reduction of the ligands are expected. The 2-carbonitrile group is electron-withdrawing, so the this compound ligand will likely be reduced at a less negative potential than an unsubstituted bipyridine ligand[3]. This tunability is a key feature for applications in photoredox catalysis.

Visualizations: Ligand Structure and Experimental Workflow

Potential Applications

The unique steric and electronic profile of this compound suggests its utility in several cutting-edge areas of research:

-

Photoredox Catalysis: Ruthenium and Iridium complexes are workhorses in visible-light photoredox catalysis. The strong π-accepting nature of the nitrile group can be used to tune the excited-state redox potentials of the complex, potentially enabling novel organic transformations[13].

-

Luminescent Materials: The steric bulk of the tert-butyl group can disrupt intermolecular quenching pathways in the solid state, potentially leading to highly emissive materials for applications in Organic Light-Emitting Diodes (OLEDs) or chemical sensing.

-

Asymmetric Catalysis: By synthesizing chiral versions of the ligand (for example, by introducing a chiral center on a substituent), the well-defined coordination sphere created by the bulky ligand could be exploited for enantioselective catalytic reactions.

-

Bioinorganic Chemistry: The nitrile group can participate in hydrogen bonding or act as a handle for further functionalization, making complexes of this ligand interesting candidates for protein binding or cellular imaging applications.

Conclusion

This compound represents a promising, yet underutilized, building block in coordination chemistry. Its synthesis is achievable through established methods, and its predictable coordination behavior allows for the rational design of novel metal complexes. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile ligand, paving the way for new discoveries in catalysis, materials science, and beyond.

References

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Filtering the NMR Spectra of Mixtures by Coordination to Paramagnetic Cu2+. (2022). PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of ligands 1 , 2 and 3 and the ruthenium complexes.... Retrieved from [Link]

-

Hall, M. B. (2023). Redox Properties of [CpRh] Complexes Supported by Mono-substituted 2,2′-Bipyridyl Ligands*. ChemRxiv. Retrieved from [Link]

- Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica.

-

ResearchGate. (n.d.). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. Retrieved from [Link]

- Google Patents. (n.d.). CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application.

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

- Rybak-Akimova, E. V., et al. (2022). Pd(II)

- Duru, C. E., et al. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry.

-

De Hont, R., et al. (2018). Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine. PubMed. Retrieved from [Link]

- Kopecký, K., et al. (2021). Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II). Inorganic Chemistry.

-

ResearchGate. (n.d.). Fig. 2 UV-vis spectra of (a) [Ru(bpy)(MeCN) Cl 3 ] solution (2 mM in.... Retrieved from [Link]

- Ngo, K. T., et al. (2018). Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO2 Reduction by Re(bpy) Complexes.

- Pradala, A., & Evano, G. (n.d.). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles.

-

Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. (2023). PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

- Wu, J. X., & Li, J. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction.

- Schneider, C. J., et al. (2021).

- University of Cape Town. (n.d.). Chapter 2.

-

OSTI.GOV. (n.d.). "Infrared Spectroscopy of Transition Metal-Molecular Interactions in the Gas Phase". Retrieved from [Link]

-

New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemical Reduction of Carbon Dioxide. (2023). MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC. Retrieved from [Link]

- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013). Beilstein Journal of Organic Chemistry.

-

Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (n.d.). PMC. Retrieved from [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. Retrieved from [Link]

- The electronic spectrum of cryogenic ruthenium-tris-bipyridine dications in vacuo. (2016). The Journal of Chemical Physics.

- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 42205-73-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

Application Note: Regioselective 2-Cyanation of 4-tert-Butylpyridine via a Modified Reissert-Henze Protocol

Executive Summary & Strategic Rationale

The functionalization of pyridine rings is a cornerstone of modern drug development and materials science. However, the direct electrophilic cyanation of pyridines is thermodynamically unfavorable due to the electron-deficient nature of the heteroaromatic system. While1 are frequently employed for late-stage functionalization, they often suffer from poor regioselectivity and over-alkylation[1].

For 4-tert-butylpyridine, the bulky tert-butyl group sterically blocks the C4 position. To achieve absolute C2-regioselectivity under mild, scalable conditions, this protocol utilizes a modified Reissert-Henze reaction. By leveraging an N-oxide intermediate and a highly efficient TMSCN/N,N-dimethylcarbamoyl chloride activation system, researchers can synthesize 2[2].

Mechanistic Causality & Reaction Design

This protocol is engineered as a self-validating two-step system, ensuring that each phase drives the next through clear mechanistic causality:

-

N-Oxidation (Umpolung Activation) : Pyridine itself resists nucleophilic attack. By oxidizing the nitrogen to an N-oxide, the ring becomes highly polarized. This seemingly counterintuitive step (adding electron density to the heteroatom)3[3].

-

Electrophilic Activation : The N-oxide oxygen is acylated by N,N-dimethylcarbamoyl chloride. We specifically select N,N-dimethylcarbamoyl chloride over traditional benzoyl chloride because it forms a highly stable, less moisture-sensitive O-acylpyridinium intermediate, 4[4].

-

Nucleophilic Cyanation : The bulky tert-butyl group at C4 sterically shields the C4 position, funneling the nucleophilic attack of the cyanide ion (delivered safely by TMSCN) exclusively to the C2 position. The subsequent rearomatization of the ring provides the thermodynamic driving force to expel the carbamate leaving group, yielding the target 2-cyanopyridine[2].

Reaction Workflow & Pathway

Figure 1: Mechanistic workflow for the regioselective 2-cyanation of 4-tert-butylpyridine.

Optimization of Cyanation Conditions

The choice of cyanating agent and electrophilic activator is critical. Literature optimization for sterically hindered pyridine N-oxides demonstrates that the TMSCN/(CH3)2NCOCl system in dichloromethane (DCM) vastly outperforms traditional inorganic cyanide salts in both yield and required reaction temperature[4].

Table 1: Comparative Efficacy of Cyanating Systems for Pyridine N-Oxides

| Cyanide Source | Activating Agent | Solvent | Temp (°C) | Relative Yield (%) | Operational Safety |

| TMSCN | (CH3)2NCOCl | DCM | 25 | >90 | High (Fume hood) |

| KCN | (CH3)2NCOCl | CH3CN | 120 | 64 | Moderate (Toxicity) |

| NaCN | (CH3)2NCOCl | CH3CN | 120 | 45 | Moderate (Toxicity) |

| Zn(CN)2 | (CH3)2NCOCl | CH3CN | 120 | 12 | Low |

| CuCN | (CH3)2NCOCl | CH3CN | 120 | 0 | Low |

Data synthesized from established Reissert-Henze optimizations[4].

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-tert-Butylpyridine N-Oxide

Causality Note: We utilize m-CPBA in DCM for this step. Unlike the H₂O₂/Acetic acid method which requires prolonged heating at 80 °C[3], m-CPBA allows for a mild, room-temperature oxidation that prevents thermal degradation of the pyridine ring.

Reagents:

-

4-tert-Butylpyridine: 10.0 mmol (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%): 12.0 mmol (1.2 equiv)

-

Anhydrous Dichloromethane (DCM): 30 mL

Procedure:

-

Initiation: Dissolve 4-tert-butylpyridine (10.0 mmol) in 30 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

-

Oxidation: Add m-CPBA (12.0 mmol) portion-wise over 15 minutes to prevent rapid exothermic spiking.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation: Monitor by TLC (10% MeOH in DCM). The N-oxide will appear as a highly polar, UV-active spot near the baseline.

-

Quenching (Critical Step): Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes. Causality: This neutralizes any unreacted peroxide, preventing explosive hazards during concentration.

-

Workup: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-oxide as a pale yellow oil/solid.

Phase 2: Regioselective Cyanation to 4-tert-Butyl-2-cyanopyridine

Causality Note: Trimethylsilyl cyanide (TMSCN) is highly volatile and toxic. All operations must be conducted in a certified fume hood. The slow addition of the carbamoyl chloride controls the generation of the highly reactive O-acylpyridinium intermediate, preventing dimerization.

Reagents:

-

4-tert-Butylpyridine N-oxide: 5.7 mmol (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN): 6.25 mmol (1.1 equiv)

-

N,N-Dimethylcarbamoyl chloride: 6.25 mmol (1.1 equiv)

-

Anhydrous Dichloromethane (DCM): 15 mL

Procedure:

-

Preparation: In a flame-dried 50 mL Schlenk flask purged with argon, dissolve the 4-tert-butylpyridine N-oxide (5.7 mmol) in 15 mL of anhydrous DCM[2].

-

Cyanide Addition: Inject TMSCN (6.25 mmol, 1.1 equiv) into the solution via a gas-tight syringe. Stir for 5 minutes at room temperature.

-

Electrophilic Activation: Dropwise, add N,N-dimethylcarbamoyl chloride (6.25 mmol, 1.1 equiv) over 10 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the activated intermediate, maximizing the efficiency of the cyanide attack.

-

Reaction Maturation: Seal the flask and stir the resulting mixture at room temperature for 48 to 72 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The product will elute significantly faster than the highly polar N-oxide.

-

Quenching & Extraction: Carefully quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ (Caution: potential gas evolution). Stir for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL).

-

Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford pure 4-tert-butyl-2-cyanopyridine.

References

1.[2] Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications - MDPI. URL: 2.[1] Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines - ResearchGate. URL: 3.[4] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide - Acta Chim. Slov. URL: 4.[3] Synthesis, Crystal Structure and Catalytic Activities of [Ru"'(bbpc)(PPh,)CI] - RSC Publishing. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, crystal structure and catalytic activities of [RuIII(bbpc)(PPh3)Cl][H2bbpc = 1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Advanced Photophysical Characterization of Substituted Pyridine Carbonitriles

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Photophysicists, and Material Scientists.

Abstract

Substituted pyridine carbonitriles—specifically 2-amino-3-cyanopyridine derivatives and their donor-acceptor (D-A) analogs—represent a versatile class of fluorophores. Their utility spans from organic light-emitting diodes (OLEDs) to bio-imaging probes. The presence of the electron-withdrawing nitrile group (-CN) on the electron-deficient pyridine ring, coupled with electron-donating substituents (e.g., amino, methoxy, or thiophene groups), creates a classic "push-pull" architecture. This structure facilitates Intramolecular Charge Transfer (ICT), resulting in environmentally sensitive emission, high quantum yields, and potential Aggregation-Induced Emission (AIE) properties.

This guide provides a rigorous, standardized workflow for characterizing these molecules, moving beyond basic spectral acquisition to mechanistic elucidation.

Part 1: Molecular Design & Mechanistic Logic

The "Push-Pull" Architecture

The photophysics of pyridine carbonitriles are governed by the interplay between the acceptor core and donor peripherals.

-

The Acceptor: The pyridine ring is inherently electron-deficient. The addition of a nitrile group at the 3-position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.

-

The Donor: Substituents at the 2- or 6-positions (typically amines, alkoxys, or aryl groups) raise the Highest Occupied Molecular Orbital (HOMO).

Key Phenomenon: Intramolecular Charge Transfer (ICT)

Upon excitation, electron density shifts from the donor to the nitrile-pyridine acceptor. This creates a large dipole moment in the excited state (

-

Consequence: The emission wavelength is highly dependent on solvent polarity (solvatochromism).

-

Risk: In highly polar protic solvents (like water), the excited state may relax via non-radiative pathways or Twisted Intramolecular Charge Transfer (TICT), quenching fluorescence unless the rotation is restricted (AIE).

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of characterization and the competing decay pathways.

Figure 1: Photophysical pathway and characterization workflow for ICT-based fluorophores.

Part 2: Experimental Protocols

Protocol A: Solvatochromism & Lippert-Mataga Analysis

Objective: To quantify the change in dipole moment upon excitation (

Reagents:

-

Spectroscopic grade solvents: Hexane (Non-polar), Toluene, Chloroform, THF, Dichloromethane (DCM), Acetonitrile, Methanol, DMSO (Polar aprotic/protic).

-

Critical: Solvents must be anhydrous and free of fluorescent impurities.

Procedure:

-

Preparation: Prepare a

M stock solution of the pyridine carbonitrile derivative in THF. -

Aliquot: Transfer aliquots to clean vials and evaporate the THF (or use highly concentrated stock to minimize solvent contamination).

-

Solvation: Redissolve the residue in 3.0 mL of each test solvent. Ensure the final absorbance at

is between 0.1 and 0.5. -

Measurement:

-

Record UV-Vis absorption (

). -

Record Fluorescence emission (

) using excitation at

-

-

Data Processing: Calculate the Stokes Shift (

) in wavenumbers (

Lippert-Mataga Analysis:

Plot

Interpretation:

-

Linear Plot: Indicates general solvent effects dominate (dipole-dipole interactions). The slope is proportional to

. A steeper slope confirms strong ICT. -

Non-Linear (Upward Curvature): Suggests specific solvent-solute interactions (e.g., Hydrogen bonding in MeOH) or polarizability effects not captured by the continuum model.

Protocol B: Relative Fluorescence Quantum Yield ( )

Objective: Determine the efficiency of photon emission relative to a known standard.[4][5][6]

Standards Selection:

-

For Blue Emitters (350-450 nm): Quinine Sulfate in 0.1 M

( -

For Green Emitters (450-550 nm): Coumarin 153 in Ethanol (

) or Fluorescein in 0.1 M NaOH (

Procedure (The Williams Method):

-

Dilution Series: Prepare 4-5 concentrations of both the Sample (S) and Reference (R).

-

Absorbance Check (Quality Control):

-

Acquisition: Record the integrated fluorescence intensity (

) for all solutions using identical instrument settings (slit width, PMT voltage). -

Plotting: Plot Integrated Intensity (

, y-axis) vs. Absorbance ( -

Calculation: Calculate the gradient (Slope) for the Sample (

) and Reference (

Data Presentation Table:

| Solvent | Stokes Shift ( | Quantum Yield ( | ||

| Toluene | 360 | 410 | 3387 | 0.85 |

| THF | 365 | 435 | 4408 | 0.62 |

| DMSO | 372 | 480 | 6049 | 0.15 |

Note: Data above is illustrative for a typical D-A cyanopyridine.

Protocol C: Aggregation-Induced Emission (AIE) Assessment

Many cyanopyridines are "AIE-active" or exhibit "Aggregation-Induced Enhanced Emission" (AIEE) because the restricted rotation in aggregates blocks non-radiative decay.

Procedure:

-

Stock Preparation: Prepare a 1 mM stock solution in THF (good solvent).

-

Water Fraction (

) Titration:-

Prepare 10 vials.

-

Add calculated amounts of THF and Water to create water fractions (

) from 0% to 90% (v/v), maintaining a constant dye concentration (e.g., -

Example for 90% water:

Stock +

-

-

Observation:

-

Measure Fluorescence Intensity at

. -

Plot Intensity vs.

.

-

-

Result Interpretation:

-

ACQ (Aggregation Caused Quenching): Intensity drops as

increases. -

AIE (Aggregation Induced Emission): Intensity is low in pure THF, remains low until

, then rises sharply as nano-aggregates form.

-

Part 3: Application Notes

pH Sensing

Substituted pyridine carbonitriles with amino groups (e.g., 2-amino-3-cyanopyridine) can act as pH sensors. Protonation of the pyridine nitrogen or the amino group disrupts the ICT process.

-

Protocol: Perform titrations in buffered water/organic mixtures (e.g., Britton-Robinson buffer). Monitor the ratiometric change in emission peaks (neutral vs. protonated species).

Viscosity Sensing (Molecular Rotors)

If the donor group (e.g., diethylamino) can rotate freely, the molecule may act as a molecular rotor.

-

Test: Measure fluorescence in Glycerol/Methanol mixtures of varying viscosity.

-

Analysis: Plot

vs.

References

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983).[5] Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067.

-

Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, 61(8), 962–975.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard Reference for QY and Lifetime protocols).

-

Anwer, K. E., et al. (2025).[9] Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate.[6][10][11]

-

IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Lippert-Mataga Equation.[12]

Sources

- 1. rsc.org [rsc.org]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 4. chem.uci.edu [chem.uci.edu]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. iss.com [iss.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simulating the Fluorescence of Di-8-ANEPPS in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization Strategies of 4-tert-Butylpyridine-2-carbonitrile for Advanced Catalytic Ligand Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

In the realm of transition-metal catalysis, the architectural design of the supporting ligand dictates the efficiency, stability, and stereoselectivity of the active metal center. 4-tert-Butylpyridine-2-carbonitrile (CAS: 42205-73-2) has emerged as a highly privileged building block for the synthesis of bidentate nitrogen-based ligands, including pyridine-oxazolines (PyOx), picolylamines, and bis-amides[1].

The strategic placement of the tert-butyl group at the C4 position of the pyridine ring serves two critical mechanistic functions:

-

Electronic Modulation (+I Effect): The bulky alkyl group exerts a positive inductive effect, increasing the electron density on the pyridine nitrogen. This enhances the σ-donor capacity of the ligand, stabilizing high-valent metal intermediates during catalytic cycles (e.g., Ru(V)=O species in epoxidations)[2].

-

Steric Bulk and Lipophilicity: The tert-butyl moiety significantly increases the solubility of the resulting metal complexes in non-polar organic solvents and provides a steric shield that prevents catalyst deactivation via off-target dimerization.

The C2-cyano group acts as a versatile electrophilic hub, susceptible to controlled nucleophilic attack, reduction, or hydrolysis, enabling divergent synthetic pathways.

Divergent Derivatization Pathways

The derivatization of this compound branches into three primary ligand classes, each tailored for specific catalytic applications.

Fig 1. Divergent chemical derivatization pathways of this compound.

Quantitative Comparison of Ligand Derivatives

| Derivative Class | Synthesis Route | Avg. Yield | Primary Metal Coordinated | Benchmark Catalytic Application |

| (S)-t-BuPyOx | Methanolysis | 75-85% | Ir, Pd, Ni, Rh | Asymmetric conjugate addition, C-H activation[3] |

| Picolylamines | Pd/C Hydrogenation | 88-92% | Fe, Pd | Benzylic oxidation, N-arylation |

| Bis-amides (H2bbpc) | Hydration | 30-45% | Ru | Alkene epoxidation, cyclopropanation[2] |

Self-Validating Experimental Protocols

The following protocols are engineered to maximize yield while minimizing common side reactions. Causality for each critical parameter is provided to ensure successful replication.

Protocol A: Synthesis of (S)-4-tert-Butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

Direct condensation of nitriles with amino alcohols often requires harsh Lewis acids and extreme temperatures, which can lead to substrate degradation and racemization of the chiral amino alcohol. To circumvent this, a two-step sequence via a highly electrophilic methyl imidate intermediate is utilized[4].

Step 1: Methanolysis to Methyl Imidate

-

Preparation: Dissolve this compound (10.0 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.

-

Activation: Add a catalytic amount of sodium methoxide (NaOMe, 1.0 mmol, 0.1 equiv).

-

Causality: The methoxide ion initiates the nucleophilic attack on the nitrile carbon. Using a catalytic amount prevents the formation of the fully hydrolyzed amide byproduct.

-

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The nitrile spot should completely disappear, indicating full conversion to the methyl imidate.

-

Quenching: Neutralize the reaction with a few drops of glacial acetic acid and concentrate under reduced pressure.

Step 2: Acid-Catalyzed Condensation

-

Reagent Addition: Dissolve the crude imidate in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add L-tert-leucinol (10.5 mmol, 1.05 equiv).

-

Cyclization: Add a catalytic amount of acetic acid (1.0 mmol). Heat the mixture to 70 °C for 16 hours.

-

Causality: The mild acid protonates the imidate nitrogen, making the carbon highly susceptible to nucleophilic attack by the amino alcohol. Subsequent intramolecular attack by the hydroxyl group expels methanol, driving the thermodynamically favorable ring closure.

-

-

Purification: Wash the organic layer with saturated aqueous NaHCO3, dry over MgSO4, and purify via silica gel chromatography to yield the pure (S)-t-BuPyOx ligand.

Advanced Implementation Note: This two-step process has been successfully adapted into an autonomous self-optimizing continuous flow machine. By utilizing in-line HPLC and a Nelder-Mead optimization algorithm, researchers achieved highly reproducible yields at a scale of hundreds of milligrams per hour, bypassing tedious batch purifications[4].

Fig 2. Closed-loop autonomous flow system for optimized PyOx ligand synthesis.

Protocol B: Catalytic Hydrogenation to 4-tert-Butyl-2-picolylamine

Picolylamines are robust bidentate ligands used extensively in iron-catalyzed C-H activation and benzylic oxidations. The primary challenge in reducing nitriles to primary amines is the formation of secondary amine dimers.

-

Solvent System Preparation: Dissolve this compound (5.0 mmol) in a mixture of methanol (15 mL) and concentrated aqueous HCl (1 mL).

-

Causality: The acidic media immediately protonates the newly formed primary amine (

). This eliminates its nucleophilicity, preventing it from attacking the highly reactive imine intermediate, thereby completely suppressing the formation of the unwanted secondary amine dimer.

-

-

Catalyst Loading: Add 10% Pd/C (50 mg, 1% w/w). Purge the reaction vessel with argon, then backfill with hydrogen gas (balloon pressure, ~1 atm).

-

Reaction: Stir vigorously at room temperature for 6-8 hours until hydrogen uptake ceases.

-

Workup (Self-Validation Check): Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. To isolate the free base, dissolve the crude hydrochloride salt in 1M NaOH and extract with dichloromethane (3 x 15 mL).

-

Validation: GC-MS analysis should show a single peak corresponding to the primary amine (

= 164), confirming the absence of the dimer byproduct.

Case Studies in Catalysis

Ruthenium-Catalyzed Alkene Epoxidation: Derivatization of this compound into the bis-amide ligand H2bbpc[1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] yields a highly active Ruthenium(III) complex. When reacted with PhIO, the complex generates a potent Ru(V)=O species capable of stereospecific alkene epoxidation and cyclopropanation. The tert-butyl groups ensure the complex remains fully soluble in dichloromethane, preventing catalyst precipitation during the 4-6 hour reaction window[2].

Iron-Catalyzed Benzylic Oxidation: Picolylamines derived from the hydrogenation of this compound have been successfully employed as ligands in iron-catalyzed benzylic oxidations utilizing aqueous tert-butyl hydroperoxide. The steric bulk of the tert-butyl group on the pyridine ring prevents the formation of inactive, bis-ligated octahedral iron complexes, maintaining an open coordination site for the oxidant.

References

-

Synthesis, Crystal Structure and Catalytic Activities of[RuIII(bbpc)(PPh3)Cl] Source: RSC Publishing (Journal of the Chemical Society, Dalton Transactions) URL:[Link][2]

-

Iron Catalyzed C-H Activation and Synthesis of Novel Ligands Source: RWTH Aachen University (Doctoral Thesis, M. Nakanishi) URL:[Link]

-

An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link][4]

-

Initial PyOx synthesis and revised plan Source: ResearchGate (Contextual Publication Data) URL:[Link][3]

Sources

- 1. This compound | 42205-73-2 | Benchchem [benchchem.com]